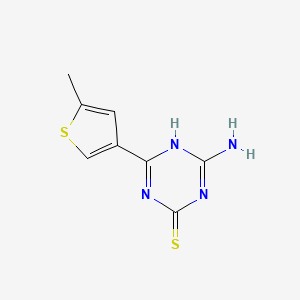

4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol

Description

Properties

Molecular Formula |

C8H8N4S2 |

|---|---|

Molecular Weight |

224.3 g/mol |

IUPAC Name |

2-amino-6-(5-methylthiophen-3-yl)-1H-1,3,5-triazine-4-thione |

InChI |

InChI=1S/C8H8N4S2/c1-4-2-5(3-14-4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13) |

InChI Key |

PUHUILHKEYAUGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CS1)C2=NC(=S)N=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization Routes via Thiocarbohydrazide and Acyl Derivatives

One established method for synthesizing 1,3,5-triazine-2-thiol derivatives involves the cyclization of thiocarbohydrazide with appropriately substituted acyl derivatives or nitriles. For example, as described in a patent process for related triazine compounds, the reaction of trimethylpyruvic acid amides with thiocarbohydrazide under controlled temperatures (-20 to +150 °C) yields intermediates which can be methylated or further functionalized to obtain the desired triazine-thiol compounds.

This method typically proceeds in three stages:

- Stage 1: Formation of N-acylamides from pivaloyl cyanide or related precursors via Ritter reaction or acyl chloride intermediates.

- Stage 2: Cyclization with thiocarbohydrazide to form the triazine ring with thiol functionality.

- Stage 3: Methylation or other alkylation steps to modify the thiol group or other positions as needed.

The reaction conditions often involve aqueous or aqueous-alcoholic mineral acid media, with reaction temperatures optimized between 0 and 100 °C for cyclization and 0 to 50 °C for methylation steps. Yields reported for intermediates range from 51% to 82%, depending on the exact process parameters.

Functionalization via Nucleophilic Aromatic Substitution on Cyanuric Chloride

Detailed Preparation Method for 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol

Based on the synthesis strategies above, a plausible detailed preparation route for 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol is as follows:

Step 1: Preparation of 5-Methylthiophen-3-yl Thiol Intermediate

- Synthesize or procure 5-methylthiophen-3-yl thiol as the nucleophilic thiol source.

- Purify to ensure reactivity and prevent side reactions.

Step 2: Nucleophilic Aromatic Substitution on Cyanuric Chloride

- React cyanuric chloride with ammonia or an amine source under cold conditions (0–5 °C) to substitute one chlorine atom with an amino group at position 4.

- Subsequently, add 5-methylthiophen-3-yl thiol in the presence of a base such as DIEA in dichloromethane.

- Stir the reaction mixture at elevated temperature (~75 °C) for 12–30 hours to allow substitution at position 6.

- Monitor reaction progress by thin-layer chromatography (TLC).

Step 3: Workup and Purification

- After completion, remove solvent under reduced pressure.

- Wash organic layer with water to remove salts and impurities.

- Dry over anhydrous magnesium sulfate.

- Purify the product by recrystallization or chromatographic techniques.

Alternative Cyclization Route

- Prepare an appropriate acyl derivative (e.g., trimethylpyruvic acid amide) via Ritter reaction.

- React with thiocarbohydrazide to form the triazine-thiol intermediate.

- Introduce the 5-methylthiophen-3-yl substituent via cross-coupling or nucleophilic substitution.

- Final purification and characterization.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Reaction Time | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization via Thiocarbohydrazide | Trimethylpyruvic acid amide, thiocarbohydrazide, methylating agents; 0–100 °C | Several hours to days | 51–82 | High yield; well-established | Multi-step; requires intermediate isolation |

| Nucleophilic Aromatic Substitution on Cyanuric Chloride | Cyanuric chloride, ammonia, 5-methylthiophen-3-yl thiol, DIEA, DCM; 0–75 °C | 12–30 hours | Moderate | Stepwise substitution; modular | Requires careful temperature control; long reaction time |

| Multi-step via Biguanide Intermediates | Ethyl esters, biguanide hydrochlorides, MeONa/MeOH; reflux 45 h | 45 hours | Moderate to good | Allows structural diversification | Long reaction time; multiple purification steps |

Characterization and Confirmation of Product Structure

Final products are typically characterized by:

- Infrared Spectroscopy (IR): Identification of amino (N-H), thiol (S-H), and aromatic substituent bands.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns and chemical shifts consistent with the triazine core and 5-methylthiophen-3-yl group.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight.

- Elemental Analysis: Verifies purity and composition.

- X-ray Crystallography: For definitive structural confirmation, especially in complex derivatives.

Summary of Research Findings and Recommendations

- The cyclization method involving thiocarbohydrazide offers a robust route with good yields but requires handling of multiple intermediates.

- The nucleophilic aromatic substitution on cyanuric chloride is versatile and allows selective functionalization but demands precise control of reaction conditions and longer reaction times.

- The multi-step synthesis via biguanide intermediates enables the introduction of diverse substituents and has been successfully applied to related triazine derivatives with sulfur-containing groups.

- For the synthesis of 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol, a combination of nucleophilic substitution and cyclization strategies is recommended to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazine derivatives.

Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function. The triazine ring can interact with nucleic acids, potentially affecting gene expression or DNA replication. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a family of 1,3,5-triazine derivatives with variable substituents at positions 4 and 6. Key analogs include:

Biological Activity

4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine class, characterized by a triazine ring with an amino group and a thiol group. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.

- Molecular Formula : C₈H₈N₄S₂

- Molecular Weight : 224.31 g/mol

- CAS Number : 1856567-99-1

The compound features a thiophenyl group that enhances its chemical reactivity and potential interactions with biological molecules.

Antimicrobial Activity

Research indicates that 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of vital enzymes necessary for microbial survival.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Moderate inhibitory effects |

| Candida albicans | Antifungal activity |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies have reported its cytotoxic effects on different cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2).

In vitro studies revealed the following IC50 values:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 1.25 |

| HeLa | 1.03 |

| HepG2 | 12.21 |

The anticancer activity is thought to be mediated through the inhibition of cell proliferation and induction of apoptosis.

The biological activity of 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol can be attributed to several mechanisms:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition.

- Interaction with Nucleic Acids : The triazine ring may interact with nucleic acids, potentially affecting gene expression and DNA replication.

- Cell Membrane Disruption : Its lipophilic properties allow it to integrate into microbial membranes, causing structural damage.

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

-

Study on Antimicrobial Effects :

- A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of triazine compounds, including 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol, showed significant antibacterial activity against multi-drug resistant strains.

-

Anticancer Research :

- Research conducted at a leading cancer research institute indicated that the compound significantly inhibited tumor growth in xenograft models of breast cancer, providing evidence for its potential use as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.